molecular formula C14H33Si2 B14305608 CID 14172749

CID 14172749

Cat. No.: B14305608
M. Wt: 257.58 g/mol
InChI Key: FZRSRLRCMGNAAB-UHFFFAOYSA-N
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Description

CID 14172749 is a chemical compound analyzed in the context of essential oil research. As shown in Figure 1 of , its chemical structure, GC-MS chromatogram, and mass spectrum indicate it is a volatile organic compound isolated from Citrus essential oil (CIEO) through vacuum distillation . The GC-MS data (Figure 1B) suggests it has moderate volatility, and its presence in specific distillation fractions (Figure 1C) highlights its physicochemical properties, such as boiling point and polarity. This compound is likely a terpenoid or oxygenated derivative, given its association with plant essential oils.

Properties

Molecular Formula

C14H33Si2

Molecular Weight

257.58 g/mol

InChI

InChI=1S/C14H33Si2/c1-10-16(11-2,12-3)15(13(4,5)6)14(7,8)9/h10-12H2,1-9H3

InChI Key

FZRSRLRCMGNAAB-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)[Si](C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyltyramine typically involves the acetylation of tyramine. One common method is to react tyramine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield N-acetyltyramine.

Industrial Production Methods

While specific industrial production methods for N-acetyltyramine are not well-documented, the general approach would involve large-scale acetylation reactions using tyramine and acetic anhydride. The process would be optimized for yield and purity, potentially involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-acetyltyramine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to tyramine or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (for halogenation) or alkyl halides (for alkylation) are commonly used.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Tyramine or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-acetyltyramine has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its role in neurotransmission and its effects on biological systems.

    Medicine: Investigated for potential therapeutic effects, particularly in relation to its parent compound, tyramine.

Mechanism of Action

The mechanism of action of N-acetyltyramine involves its interaction with various molecular targets and pathways. As a derivative of tyramine, it can influence neurotransmitter systems by acting on trace amine-associated receptors (TAARs). These receptors are involved in modulating neurotransmitter release and uptake, which can affect various physiological processes.

Comparison with Similar Compounds

Structural and Functional Analogues

CID 14172749 shares methodological parallels with other compounds studied via GC-MS and distillation (e.g., oscillatoxin derivatives in and betulin-derived inhibitors in ). Below is a comparative analysis based on available

Compound (CID) Structural Class Key Properties/Activities Reference
This compound Likely terpenoid Volatile, isolated from CIEO
Betulin (CID 72326) Triterpenoid Inhibitor of steroid sulfation
Oscillatoxin D (CID 101283546) Polyketide Cytotoxic marine toxin
Ginkgolic acid 17:1 (CID 5469634) Phenolic lipid Inhibits hepatic transporters
CAS 64175-51-5 (CID 2762940) Benzofuran derivative Solubility: 0.639 mg/ml; CYP1A2 inhibitor
CAS 34743-49-2 (CID 1403909) Aromatic amine High BBB permeability; CYP1A2 inhibitor

Key Observations :

  • Physicochemical Properties: this compound’s volatility aligns with its isolation via vacuum distillation, whereas betulin derivatives (e.g., CID 72326) are higher-molecular-weight triterpenoids with lower volatility . Solubility data for this compound is unavailable, but structurally simpler analogues like CAS 64175-51-5 (CID 2762940) show moderate solubility (0.639 mg/ml) .
  • Analytical Methods : this compound was characterized using GC-MS, similar to oscillatoxin derivatives () and steroid sulfation inhibitors (), emphasizing the role of chromatographic techniques in natural product research .
Metabolic and Toxicological Profiles
  • In contrast, CAS 34743-49-2 (CID 1403909) and CAS 64175-51-5 (CID 2762940) are confirmed CYP1A2 inhibitors .
  • Toxicity : Oscillatoxin derivatives (CIDs 101283546, 185389) are marine toxins with documented ecological impacts, whereas this compound’s toxicity remains uncharacterized .

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